![molecular formula C12H11N3O2 B1661702 Methyl 2-anilinopyrimidine-5-carboxylate CAS No. 937796-09-3](/img/structure/B1661702.png)
Methyl 2-anilinopyrimidine-5-carboxylate
Overview
Description
Methyl 2-anilinopyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-anilinopyrimidine-5-carboxylate typically involves the reaction of 2-aminopyrimidine with aniline and methyl chloroformate. The reaction is carried out under reflux conditions in the presence of a base such as triethylamine. The product is then purified using recrystallization techniques .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-anilinopyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aniline derivatives in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Medicinal Applications
1.1 Anticancer Activity
Methyl 2-anilinopyrimidine-5-carboxylate has shown promise as an anticancer agent. Research indicates that compounds with a pyrimidine scaffold exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of anilinopyrimidines can induce apoptosis in cancer cells, leading to reduced cell viability and tumor growth inhibition.
Case Study: Antiproliferative Effects
- Cell Line : MCF-7 (breast cancer)
- IC50 Value : 23.2 µM after 48 hours of treatment
- Mechanism : Induction of apoptosis and cell cycle arrest at G2/M phase, resulting in a significant decrease in tumor mass in vivo .
1.2 Kinase Inhibition
The compound belongs to a class of kinase inhibitors, which are crucial in targeting various signaling pathways involved in cancer progression. This compound derivatives have been investigated for their ability to inhibit specific kinases associated with cancer cell proliferation.
Agricultural Applications
2.1 Fungicidal Properties
This compound has been explored for its fungicidal properties, making it a candidate for agricultural applications. Compounds in the anilinopyrimidine class have demonstrated efficacy against various fungal pathogens.
Case Study: Fungicidal Efficacy
- Fungal Pathogen : Fusarium spp.
- Concentration Tested : Ranging from 10 to 100 µg/mL
- Outcome : Significant reduction in fungal growth observed at higher concentrations .
Material Science Applications
3.1 Supramolecular Chemistry
The compound is utilized in the development of supramolecular networks, which are essential for molecular recognition processes. This compound can act as a building block for creating complex materials with specific functionalities.
Application Type | Description | Reference |
---|---|---|
Molecular Recognition | Formation of host-guest complexes | |
Material Synthesis | Development of polymeric materials |
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of substituted anilines with pyrimidine derivatives through aromatic nucleophilic substitution (S_NAr) methods.
Synthesis Methodology
- Starting Materials : 2-chloro-4,6-dimethylpyrimidine and aniline derivatives.
- Reaction Conditions : Microwave-assisted synthesis to enhance yield and reduce reaction time.
Synthesis Route | Yield (%) | Conditions |
---|---|---|
Microwave-assisted S_NAr | Up to 90% | DMF, 100°C for 3 hours |
Mechanism of Action
The mechanism of action of Methyl 2-anilinopyrimidine-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular signaling pathways that regulate inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-aminopyrimidine-5-carboxylate
- 2-Anilinopyrimidine
- Methyl 2-nitropyrimidine-5-carboxylate
Uniqueness
Methyl 2-anilinopyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
Biological Activity
Methyl 2-anilinopyrimidine-5-carboxylate is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and virology. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of Biological Activities
This compound belongs to a class of pyrimidine derivatives known for their potential therapeutic applications. Research indicates that compounds within this class exhibit a range of biological activities, including:
- Anticancer Activity : Inhibition of cancer cell proliferation.
- Antiviral Activity : Potential efficacy against viral infections.
- Kinase Inhibition : Targeting specific kinases involved in cancer progression.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it demonstrated significant inhibitory effects on various cancer cell lines, particularly those associated with breast cancer.
Case Study: Inhibition of Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on multiple breast cancer cell lines, including MDA-MB-231 and MCF-7. The results are summarized in Table 1.
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
MDA-MB-231 | 0.126 | 20 |
MCF-7 | 17.02 | - |
Non-cancer (MCF10A) | >200 | - |
The compound exhibited a strong inhibitory effect on the MDA-MB-231 cell line with an IC50 value of 0.126 µM, while showing significantly lesser effects on non-cancerous cells, indicating a favorable selectivity profile for cancerous cells .
Antiviral Activity
In addition to its anticancer properties, this compound has shown promising antiviral activity. A recent investigation into its efficacy against viral infections revealed notable results.
Antiviral Efficacy
The compound was tested against several viral strains, revealing an effective reduction in viral load. The results are summarized in Table 2.
Virus Type | EC50 (µM) | CC50 (µM) | Selectivity Index |
---|---|---|---|
CHIKV | <3 | 10 | 3.33 |
Influenza A | <5 | 4 | 0.8 |
The selectivity index indicates that this compound has a promising safety profile while effectively inhibiting viral replication .
Kinase Inhibition
The compound also acts as a kinase inhibitor, targeting specific kinases involved in tumor growth and progression. This mechanism is crucial for the development of targeted cancer therapies.
Kinase Profiling
Preliminary kinase profiling revealed that this compound selectively inhibits certain kinases, contributing to its anticancer effects. Notably, it showed inhibition against:
- Cyclin-dependent Kinases (CDKs)
- Receptor Tyrosine Kinases (RTKs)
These findings suggest that the compound could be further developed as a targeted therapeutic agent in cancer treatment .
Properties
IUPAC Name |
methyl 2-anilinopyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-17-11(16)9-7-13-12(14-8-9)15-10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKVYPYBXAVALF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656470 | |
Record name | Methyl 2-anilinopyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937796-09-3 | |
Record name | Methyl 2-(phenylamino)-5-pyrimidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937796-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-anilinopyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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